Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as urea and thiourea derivatives, have been known to target protein tyrosine phosphatase 1b (ptp1b), which is an attractive target for anticancer studies .
Mode of Action
It is known that similar compounds, such as methyl nicotinate, act as peripheral vasodilators to enhance local blood flow at the site of application .
Biochemical Pathways
Similar compounds have been known to affect various biological activities, including anti-inflammatory, anti-hiv, and anti-cancer activities .
Result of Action
Similar compounds have demonstrated inhibitory activity against various cancer cell lines .
Preparation Methods
The synthesis of Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate typically involves the reaction of 4-fluoroaniline with thiourea to form 4-fluorophenylthiourea. This intermediate is then reacted with methyl nicotinate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Known for its use as a rubefacient in topical preparations.
4-fluorophenylthiourea: An intermediate in the synthesis of the target compound.
The uniqueness of this compound lies in its combination of the pyridine and thiourea moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)carbamothioylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-20-13(19)11-3-2-8-16-12(11)18-14(21)17-10-6-4-9(15)5-7-10/h2-8H,1H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHMGEVTYIBGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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